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Compound of Interest

Compound Name:
2-Chloro-3-

dimethoxymethylpyrazine

CAS No.: 1363381-88-7

Cat. No.: B1404965

Get Quote

Technical Monograph: 2-Chloro-3-
dimethoxymethylpyrazine
Advanced Handling, Safety, and Synthetic Utility Guide
H

ClN

O

| M.W.: 188.61 g/mol [1][2]

Part 1: Executive Technical Summary
2-Chloro-3-dimethoxymethylpyrazine is a bifunctional electrophile designed for "masked"

reactivity. It features a reactive chlorine atom adjacent to a protected aldehyde (dimethyl

acetal). In drug discovery, this compound serves as a critical intermediate for synthesizing

fused nitrogen heterocycles.
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Why this molecule matters:

Orthogonal Reactivity: The acetal group protects the sensitive aldehyde functionality,

allowing researchers to perform nucleophilic aromatic substitution (

) on the chlorine atom without triggering premature condensation or polymerization.

Scaffold Diversity: It is a direct precursor to 2-amino-3-pyrazinecarboxaldehydes, which are

the foundational precursors for pteridines (e.g., folate antagonists) and quinoxalines (e.g.,

kinase inhibitors).

Part 2: Chemical Identity & Physical Properties[3][4]
Property Specification

IUPAC Name 2-Chloro-3-(dimethoxymethyl)pyrazine

Appearance
Colorless to pale yellow liquid or low-melting

solid

Boiling Point ~240–250 °C (Predicted)

Solubility
Soluble in DCM, THF, Ethyl Acetate; Sparingly

soluble in water

Stability
Moisture sensitive (Acetal hydrolysis); Acid

sensitive

Storage
Inert atmosphere (

or Ar); 2–8 °C; Desiccated

Part 3: Hazard Identification & Safety Logic (MSDS
Core)
This section interprets the Global Harmonized System (GHS) data through the lens of a

working chemist.

GHS Classification
Skin Corrosion/Irritation: Category 2 (H315)
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Serious Eye Damage/Irritation: Category 2A (H319)

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory) (H335)

Expert Safety Protocol
The Hidden Hazard: While the H-codes indicate standard irritation, the chemical nature of this

compound presents a specific risk: Acid-Catalyzed Hydrolysis. Upon contact with stomach acid

or acidic waste streams, the acetal hydrolyzes to release methanol and the reactive aldehyde,

potentially increasing toxicity and flammability.

Self-Validating Handling System
Quench Logic: Never dispose of excess material directly into acidic waste. Quench with a

dilute basic solution (e.g.,

) first to maintain the stable acetal form before disposal.

Vapor Control: The acetal methoxy groups can generate methanol vapor if degraded. Work

strictly within a fume hood.

PPE Layering: Nitrile gloves (0.11 mm) are sufficient for splash protection. Double-gloving is

recommended during the deprotection step (acid addition).

Exposure Event

Skin Contact

Eye Contact

Inhalation

Wash 15 min (Soap/Water)Immediate

Rinse 15 min (Lifting Lids)Immediate

Fresh Air + OxygenImmediate

Seek Medical Attention
(Bring SDS)

Click to download full resolution via product page

Figure 1: Immediate Response Protocol for Halogenated Pyrazine Exposure.
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Part 4: Synthetic Utility & Reaction Engineering
This compound is utilized primarily to synthesize 2-substituted-3-formylpyrazines. The acetal

acts as a "time-capsule," preserving the aldehyde until the chlorine displacement is complete.

Core Workflow: The "Protect-Displace-Cyclize" Strategy
Step 1: Nucleophilic Aromatic Substitution (

)

Reagent: Primary amine, hydrazine, or alkoxide.

Conditions: Mild base (

or

), Aprotic solvent (DMF or THF).

Mechanism: The electron-deficient pyrazine ring facilitates the displacement of the

chlorine atom. The acetal remains inert.

Step 2: Deprotection (Acetal Hydrolysis)

Reagent: Dilute aqueous HCl or TFA.

Outcome: The dimethoxymethyl group converts to a formyl group (-CHO).

Step 3: Cyclocondensation (Ring Fusion)

Mechanism: The newly liberated aldehyde reacts with the adjacent nucleophile (installed

in Step 1) to close a new ring.

Experimental Protocol: Synthesis of a Pteridine Scaffold
Note: This is a generalized protocol derived from pyrazine chemistry principles.

Charge: Dissolve 1.0 eq of 2-Chloro-3-dimethoxymethylpyrazine in dry THF.

Addition: Add 1.1 eq of an amidine or guanidine derivative and 2.0 eq of
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.

Reaction: Heat to 60 °C under Argon for 4–6 hours. Monitor by TLC (The chlorine

displacement is the rate-determining step).

Workup: Filter inorganic salts. Concentrate filtrate.

Cyclization: Redissolve residue in Ethanol/1N HCl (10:1). Reflux for 1 hour. The acid

deprotects the acetal, triggering immediate condensation to the fused bicyclic product.

2-Chloro-3-
dimethoxymethylpyrazine

(Electrophile)

Step 1: SnAr Reaction
(Nucleophilic Attack)

+ Amine/Hydrazine
+ Base (K2CO3)

Intermediate:
2-Amino-3-dimethoxymethyl

pyrazine

- HCl

Step 2: Acid Hydrolysis
(Acetal -> Aldehyde)

+ H3O+

Step 3: Cyclization
(Ring Closure)

- MeOH

Target Scaffold:
Pteridine / Quinoxaline

- H2O
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Click to download full resolution via product page

Figure 2: The "Protect-Displace-Cyclize" chemical workflow using 2-Chloro-3-
dimethoxymethylpyrazine.

Part 5: Storage & Stability Assurance
To maintain the integrity of the acetal functionality, strict adherence to storage protocols is

required.

Moisture Control: The compound is hygroscopic. Store under an inert atmosphere (Nitrogen

or Argon).

Acid Avoidance: Even trace acidity on glassware can initiate degradation. Ensure all spatulas

and flasks are base-washed or neutral.

Re-test Interval: 12 months. Verify purity via

-NMR (Check for the disappearance of the acetal singlet at

~5.5 ppm and appearance of aldehyde peak at

~10.0 ppm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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